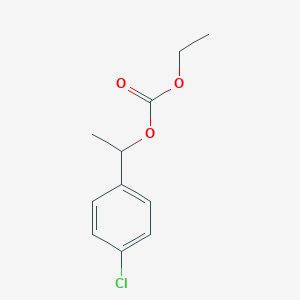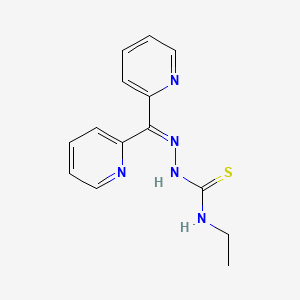
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- is a chemical compound with the molecular formula C12H11N5S and a molecular weight of 257.31 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group and a di-2-pyridinylmethylene moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be synthesized through the reaction of di-2-pyridyl ketone with thiosemicarbazide under specific conditions . The reaction typically involves the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Di-2-pyridyl ketone+Thiosemicarbazide→Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl-
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are employed on a larger scale. Industrial production would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-ethyl- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-(di-2-pyridinylmethylene)-N-phenyl-: This compound has a similar structure but with a phenyl group instead of an ethyl group.
Di(2-pyridyl) ketone thiosemicarbazone: Another related compound with similar chemical properties.
Propiedades
Número CAS |
741250-20-4 |
|---|---|
Fórmula molecular |
C14H15N5S |
Peso molecular |
285.37 g/mol |
Nombre IUPAC |
1-(dipyridin-2-ylmethylideneamino)-3-ethylthiourea |
InChI |
InChI=1S/C14H15N5S/c1-2-15-14(20)19-18-13(11-7-3-5-9-16-11)12-8-4-6-10-17-12/h3-10H,2H2,1H3,(H2,15,19,20) |
Clave InChI |
IWABPESLGHOJPB-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=S)NN=C(C1=CC=CC=N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)
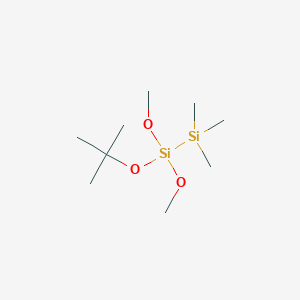
![1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-](/img/structure/B12539001.png)
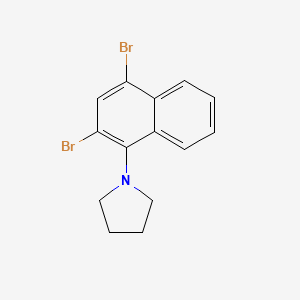
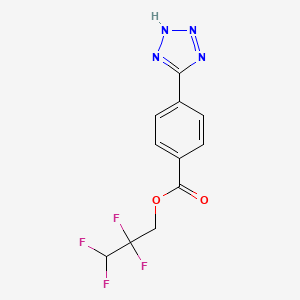

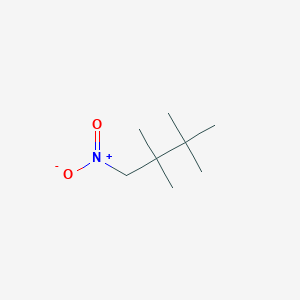
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)


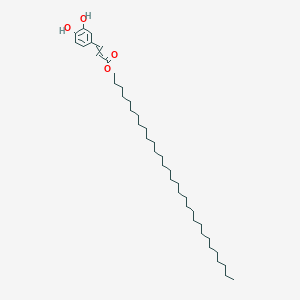
![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
